8-Ethyl-2,6-dimethyl-1H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N4 |

|---|---|

Molecular Weight |

176.22 g/mol |

IUPAC Name |

8-ethyl-2,6-dimethyl-7H-purine |

InChI |

InChI=1S/C9H12N4/c1-4-7-12-8-5(2)10-6(3)11-9(8)13-7/h4H2,1-3H3,(H,10,11,12,13) |

InChI Key |

SZQDGEXZMCZGJX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=NC(=NC(=C2N1)C)C |

Origin of Product |

United States |

Foundational & Exploratory

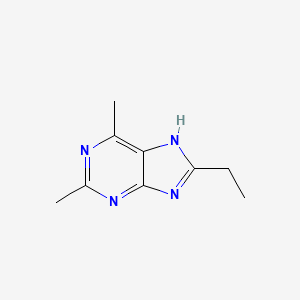

Chemical structure and molecular weight of 8-Ethyl-2,6-dimethyl-1H-purine

An In-depth Technical Guide to 8-Ethyl-2,6-dimethyl-1H-purine: Structure, Synthesis, and Therapeutic Potential

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of the chemical and biological landscape of 8-Ethyl-2,6-dimethyl-1H-purine. With full editorial control, this document is structured to deliver an in-depth understanding of the molecule, from its fundamental properties to its potential as a pharmacophore.

Introduction: The Purine Scaffold in Drug Discovery

The purine framework, a fusion of pyrimidine and imidazole rings, is one of the most ubiquitous N-heterocycles in nature. It forms the backbone of essential biomolecules such as nucleic acids (adenine and guanine), energy carriers (ATP), and signaling molecules.[1] This inherent biological relevance has established the purine scaffold as a "privileged structure" in medicinal chemistry, leading to the development of numerous therapeutic agents for a wide range of diseases, including cancer, viral infections, and cardiovascular disorders.[1][2] Modifications at the 2, 6, 8, and 9 positions of the purine ring have yielded compounds with highly specific biological activities.[3][4] This guide focuses on the 2,6,8-trisubstituted derivative, 8-Ethyl-2,6-dimethyl-1H-purine, exploring its chemical characteristics and postulating its therapeutic potential based on established structure-activity relationships within the purine family.

Chemical Structure and Physicochemical Properties

The unique substitution pattern of 8-Ethyl-2,6-dimethyl-1H-purine defines its chemical identity and is expected to influence its biological interactions.

Molecular Structure:

Caption: Chemical structure of 8-Ethyl-2,6-dimethyl-1H-purine.

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of 8-Ethyl-2,6-dimethyl-1H-purine. While some data is derived from chemical databases, other properties are estimated based on its structure, as experimental data is not widely published.

| Property | Value | Source |

| IUPAC Name | 8-Ethyl-2,6-dimethyl-1H-purine | - |

| CAS Number | 863877-55-8 | [5] |

| Molecular Formula | C₉H₁₂N₄ | Calculated |

| Molecular Weight | 176.22 g/mol | Calculated |

| Exact Mass | 176.106197 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol (predicted) | - |

Synthesis and Characterization

The synthesis of 8-substituted purines is well-established, with the Traube purine synthesis being a versatile and widely used method.[6][7] This approach involves the cyclization of a substituted 4,5-diaminopyrimidine with a one-carbon synthon to form the imidazole ring.[8][9]

Proposed Synthetic Pathway:

A logical synthetic route to 8-Ethyl-2,6-dimethyl-1H-purine is via the Traube synthesis, starting from 2,6-dimethyl-4,5-diaminopyrimidine. The 8-ethyl group can be introduced by cyclization with a propionyl source.

Caption: Proposed synthetic workflow for 8-Ethyl-2,6-dimethyl-1H-purine.

Experimental Protocol: Traube Synthesis

This protocol is a generalized procedure based on established methods for 8-alkylpurine synthesis.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dimethyl-4,5-diaminopyrimidine (1.0 eq) in an excess of propanoic anhydride (5-10 eq).

-

Cyclization: Heat the reaction mixture to reflux (typically 140-150°C) for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[10]

-

Workup: After completion, cool the mixture to room temperature and slowly add it to a beaker of ice water to quench the excess anhydride.

-

Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

-

Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization and Quality Control

The identity and purity of the synthesized 8-Ethyl-2,6-dimethyl-1H-purine must be confirmed using standard analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation | Peaks corresponding to the purine ring protons, two methyl groups, and an ethyl group with appropriate chemical shifts and splitting patterns. |

| ¹³C NMR | Structural confirmation | Signals for all nine unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight verification | A molecular ion peak [M+H]⁺ at m/z ≈ 177.11.[5] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity, with retention time specific to the compound.[11][12] |

Potential Biological Activities and Therapeutic Applications

While no specific biological activities have been reported for 8-Ethyl-2,6-dimethyl-1H-purine, the extensive research on 2,6,8-trisubstituted purines provides a strong basis for predicting its therapeutic potential. Many such derivatives are known to be potent inhibitors of various protein kinases.[3][4]

Hypothesized Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1] Several 2,6,9-trisubstituted purines, such as roscovitine, have been developed as CDK inhibitors and have shown promise as anticancer agents.[1] Given its structural similarity, 8-Ethyl-2,6-dimethyl-1H-purine is a prime candidate for evaluation as a kinase inhibitor. It may act by competing with ATP for the binding site on kinases like CDKs or other receptor tyrosine kinases, such as PDGFRα, which is implicated in certain leukemias.[4]

Caption: Postulated mechanism of action via kinase inhibition.

Potential Therapeutic Indications:

-

Oncology: As a potential kinase inhibitor, this compound could be investigated for its antiproliferative effects in various cancer cell lines.[2][13]

-

Inflammatory Diseases: Some purine derivatives exhibit anti-inflammatory properties, suggesting a possible role in treating inflammatory conditions.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity, a systematic in vitro evaluation is necessary.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of a compound against a specific protein kinase.

-

Materials: Recombinant human kinase, appropriate substrate peptide, ATP, and the test compound (8-Ethyl-2,6-dimethyl-1H-purine) dissolved in DMSO.

-

Assay Procedure: a. In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound. b. Initiate the kinase reaction by adding a solution of ATP (at or near its Km value). c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). d. Terminate the reaction by adding a stop solution.

-

Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. b. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Culture: Plate cancer cells (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 8-Ethyl-2,6-dimethyl-1H-purine for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

8-Ethyl-2,6-dimethyl-1H-purine is a synthetically accessible purine derivative with a substitution pattern that suggests significant potential for biological activity, particularly as a kinase inhibitor. While direct experimental data on this specific molecule is scarce, this guide provides a solid foundation for its further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound to establish a reference standard.

-

Broad-Spectrum Kinase Screening: Testing the compound against a panel of cancer-relevant kinases to identify primary targets.

-

In Vitro and In Vivo Efficacy Studies: Evaluating its anticancer and anti-inflammatory potential in relevant cellular and animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

The exploration of 8-Ethyl-2,6-dimethyl-1H-purine and similar molecules will undoubtedly contribute to the rich and expanding field of purine-based drug discovery.

References

- Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/2, 4th ed.; Schaumann, E., Ed.; Georg Thieme Verlag: Stuttgart, 1998.

-

ChemBK. 8-ETHYL-2-METHYL-9-PROPYL-6-(PYRROLIDIN-1-YL)-9H-PURINE. Available at: [Link]

- G-protein-coupled receptor-based drug discovery: advances in the use of yeast-based technologies. Biotechnol J. 2008;3(3):373-383.

- Havliček, L., et al. (1997). Synthesis of 2,6,9-trisubstituted purines, a new class of potent and selective cyclin-dependent kinase inhibitors. J Med Chem. 40(4):408-12.

- Gucký, T., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. Eur J Med Chem. 182:111663.

- Czauderna, M., & Kowalczyk, J. (2000). Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography. Journal of Animal and Feed Sciences, 9(3), 433-442.

- Pérez, C., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Int J Mol Sci. 21(1):161.

-

Scribd. 1-III) Traube Synthesis For Purine. Available at: [Link]

- Simmonds, H. A., et al. (1991). [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)]. Wiad Lek. 44(13-18):293-301.

- Căpriţă, R., Căpriţă, A., & Julean, C. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Archiva Zootechnica, 12(4), 59-70.

- Oyarzún, J. E., et al. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules. 20(4):6894-913.

-

Pérez, C., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. Available at: [Link]

-

Filo. Explain Traube Synthesis. Available at: [Link]

- Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.

-

PubChem. 7-(2-Dimethylaminoethyl)-8-(hydroxymethyl)-1,3-dimethyl-purine-2,6-dione. Available at: [Link]

-

NIST. 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-. Available at: [Link]

-

PubChem. 1H-Purine-2,6-dione, 7-(2-(diethylamino)ethyl)-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1). Available at: [Link]

- Reist, E. J., et al. (1968). The synthesis and reactions of some 8-substituted purine nucleosides. J Org Chem. 33(4):1600-3.

-

NIST. 1H-Purine-2,6-dione, 3,7-dihydro-8-(hydroxymethyl)-1,3-dimethyl-. Available at: [Link]

- Bergmann, F., & Tamari, M. (1961). The synthesis of 8-substituted purines. J. Chem. Soc., 4468.

-

Stenutz. 8-ethyl-1,3,7-trimethylpurine-2,6-dione. Available at: [Link]

Sources

- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 863877-55-8|8-Ethyl-2,6-dimethyl-1H-purine|BLD Pharm [bldpharm.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. Explain Traube Synthesis Can you explain the Traube synthesis method for.. [askfilo.com]

- 10. scilit.com [scilit.com]

- 11. jafs.com.pl [jafs.com.pl]

- 12. [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic properties and stability of 8-Ethyl-2,6-dimethyl-1H-purine

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 8-Ethyl-2,6-dimethyl-1H-purine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted purines are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Understanding the fundamental physicochemical properties of these molecules is paramount for the successful development of stable, safe, and efficacious drugs. This guide provides a comprehensive analysis of the thermodynamic properties and stability profile of a specific purine derivative, 8-Ethyl-2,6-dimethyl-1H-purine. While experimental data for this particular compound is not extensively available in public literature, this document synthesizes information from studies on analogous purine structures and employs established principles of computational and experimental chemistry to project its behavior. We will delve into its molecular structure, predicted thermodynamic characteristics, and potential degradation pathways. Furthermore, detailed, field-proven experimental protocols for assessing thermal and chemical stability are provided to empower researchers in their own investigations. This guide is intended to be a valuable resource for scientists engaged in the research and development of purine-based therapeutics.

Introduction to Substituted Purines and their Significance

The purine ring system, a fusion of a pyrimidine and an imidazole ring, is a privileged scaffold in nature and medicinal chemistry.[4] Its derivatives, such as adenine and guanine, are fundamental components of nucleic acids and play critical roles in cellular signaling and energy metabolism.[4][5] In drug discovery, the purine core has been successfully modified to create a wide range of therapeutic agents, including antivirals, anticancer agents, and bronchodilators.[1] The biological activity of these molecules is intimately linked to their three-dimensional structure and their ability to interact with target biomolecules. However, for a drug candidate to be viable, it must also possess a suitable stability profile to ensure a consistent therapeutic effect and a safe shelf-life. The introduction of various substituents to the purine ring, such as the ethyl and methyl groups in 8-Ethyl-2,6-dimethyl-1H-purine, can significantly influence its electronic properties, solubility, and, consequently, its thermodynamic stability.

Molecular Structure and Properties of 8-Ethyl-2,6-dimethyl-1H-purine

The molecular structure of 8-Ethyl-2,6-dimethyl-1H-purine is characterized by a central purine core with methyl groups at positions 2 and 6, and an ethyl group at position 8. The "-1H-" designation indicates that a hydrogen atom is attached to one of the nitrogen atoms of the imidazole ring, and based on computational studies of similar 6-oxy purine derivatives, the most stable tautomeric form is likely with the hydrogen at the N1 position.[6]

Molecular Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C9H12N4 | - |

| Molecular Weight | 176.22 g/mol | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 1 | - |

These properties suggest that the molecule has the potential for intermolecular interactions that can influence its crystal packing and, by extension, its melting point and dissolution rate. The presence of both hydrogen bond donors and acceptors can also play a role in its interactions with water and other polar solvents, affecting its solubility and chemical stability.

Caption: Molecular structure of 8-Ethyl-2,6-dimethyl-1H-purine.

Thermodynamic Properties

Key Thermodynamic Concepts:

-

Enthalpy of Formation (ΔHf°): Represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative value generally indicates greater energetic stability.

-

Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of the formation of a compound from its elements. A negative value indicates a spontaneous process.

-

Entropy (S°): A measure of the randomness or disorder of a system. For a given molecule, this is influenced by its vibrational, rotational, and translational degrees of freedom.

Computational studies on other purine derivatives have shown that the nature and position of substituents can significantly influence these thermodynamic parameters.[7] For instance, the addition of electron-donating groups can affect the electron density distribution in the purine ring system, thereby altering its stability. The ethyl and methyl groups in the target molecule are electron-donating, which is expected to influence its thermodynamic properties.

Predicted Thermodynamic Data (Conceptual)

| Parameter | Predicted Value (Conceptual) | Significance |

| ΔHf° (gas) | > -200 kJ/mol | Indicates energetic stability relative to constituent elements. |

| ΔGf° (gas) | > -150 kJ/mol | Suggests the formation of the molecule is thermodynamically favorable. |

| S° (gas) | ~ 400 J/(mol·K) | Reflects the molecular complexity and degrees of freedom. |

Note: These are conceptual values based on trends observed for similar organic molecules and are not derived from specific calculations for 8-Ethyl-2,6-dimethyl-1H-purine.

Stability Profile

The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors, including temperature, humidity, light, and pH. The stability profile of 8-Ethyl-2,6-dimethyl-1H-purine can be considered in two main categories: thermal stability and chemical stability.

Thermal Stability

Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. This is a crucial parameter for determining appropriate storage conditions and for assessing the feasibility of manufacturing processes that involve heat, such as drying and milling.

Based on studies of other substituted purines and pyrimidines, it is anticipated that 8-Ethyl-2,6-dimethyl-1H-purine will exhibit good thermal stability.[9][10] The decomposition temperature is likely to be well above ambient temperature. Thermal decomposition of purine analogs often involves the fragmentation of the purine ring and the loss of substituent groups.[11]

Chemical Stability

Chemical stability relates to the resistance of the molecule to degradation from chemical reactions, such as hydrolysis, oxidation, and photolysis.

-

Hydrolytic Stability: The purine ring system is generally stable to hydrolysis under neutral conditions. However, at extreme pH values, the imidazole or pyrimidine ring can be susceptible to cleavage. The stability of the N-glycosidic bond in purine nucleosides is known to be pH-dependent, and while our molecule is not a nucleoside, similar pH dependencies might be observed for other bonds in the ring system.

-

Oxidative Stability: The purine ring can be susceptible to oxidation, particularly at the C8 position. The presence of an ethyl group at this position may influence its reactivity towards oxidative degradation.

-

Photostability: Aromatic heterocyclic compounds like purines can absorb UV radiation, which may lead to photochemical degradation. The specific absorption spectrum of 8-Ethyl-2,6-dimethyl-1H-purine would determine its susceptibility to photodegradation.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 8-Ethyl-2,6-dimethyl-1H-purine, a series of well-defined experimental protocols should be followed.

Thermal Analysis

Objective: To determine the melting point and decomposition temperature of the compound.

Techniques:

-

Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion.

-

Thermogravimetric Analysis (TGA): To determine the onset of thermal decomposition and the pattern of mass loss with increasing temperature.

Protocol for TGA-DSC:

-

Sample Preparation: Accurately weigh 3-5 mg of 8-Ethyl-2,6-dimethyl-1H-purine into an aluminum pan.

-

Instrument Setup: Place the sample pan and a reference pan in the instrument. Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300-400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Analyze the resulting TGA and DSC curves to identify the melting endotherm and the onset temperature of mass loss, which indicates decomposition.

Caption: Workflow for thermal analysis using TGA-DSC.

Forced Degradation Studies

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Technique: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

Protocol for Forced Degradation:

-

Stock Solution Preparation: Prepare a stock solution of 8-Ethyl-2,6-dimethyl-1H-purine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Store the solid compound at 80 °C for 7 days.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis:

-

Neutralize the acid and base-stressed samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated HPLC method.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to that of an unstressed control.

-

Identify and quantify the parent compound and any degradation products.

-

If using an MS detector, determine the mass of the degradation products to help elucidate their structures.

-

Potential Degradation Pathways

Based on the general chemistry of purines, several degradation pathways can be hypothesized for 8-Ethyl-2,6-dimethyl-1H-purine under stress conditions.

-

Oxidation: The purine ring, particularly at the C8 position, can be susceptible to oxidation, potentially leading to the formation of a hydroxylated derivative or ring-opened products.

-

Hydrolysis: Under harsh acidic or basic conditions, the imidazole or pyrimidine ring could undergo cleavage, leading to the formation of smaller, more polar degradation products.

-

N-Dealkylation: While less common for N-H purines, under certain conditions, the methyl or ethyl groups could potentially be cleaved.

Sources

- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines [mdpi.com]

- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Purine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 6. Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational studies on thermodynamic properties, detonation properties and bond dissociation energies for polydifluoroaminopurine compounds [comptes-rendus.academie-sciences.fr]

- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 9. Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docsdrive.com [docsdrive.com]

- 11. researchgate.net [researchgate.net]

Technical Assessment: Safety, Toxicity, and Handling of 8-Ethyl-2,6-dimethyl-1H-purine

[1]

Executive Summary & Compound Identification

8-Ethyl-2,6-dimethyl-1H-purine is a lipophilic, trisubstituted purine derivative.[1] Unlike its oxygenated cousins (xanthines like Theophylline or Caffeine), this compound lacks the carbonyl groups at positions 2 and 6. This structural distinction is critical: while xanthines are primarily Adenosine Receptor antagonists (CNS stimulants), alkyl-purines often function as antimetabolites , mimicking natural nucleobases (Adenine/Guanine).[1][2]

This guide operates on the Precautionary Principle : Due to the high toxicity of the structural analog 6-Methylpurine, this compound must be handled as a potential cytotoxic agent until experimental data proves otherwise.[1]

Chemical Identity Table

| Property | Value |

| Chemical Name | 8-Ethyl-2,6-dimethyl-1H-purine |

| Molecular Formula | |

| Molecular Weight | 176.22 g/mol |

| Structural Class | Alkyl-substituted Purine |

| Physical State | Solid (Crystalline powder) |

| Solubility (Predicted) | Low in water; Soluble in DMSO, Ethanol, DMF |

| pKa (Predicted) | ~9.5 (N9-H acidity), ~4.0 (N1 protonation) |

Hazard Identification (GHS Classification)

Based on Analog Read-Across from 6-Methylpurine and 2,6-Diaminopurine.[1]

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[1][3] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][3][4][5][6] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3][4][5][6] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3][4][6] |

Mechanistic Justification (The "Why")

Researchers often mistake alkyl-purines for benign xanthines.[1] However, the toxicity profile is driven by the Purine Salvage Pathway .

-

Bioactivation: The enzyme Adenine Phosphoribosyltransferase (APRT) may mistake 8-Ethyl-2,6-dimethyl-1H-purine for Adenine.[1]

-

Lethal Synthesis: It is converted into a nucleotide analog (ribonucleoside monophosphate).

-

Inhibition: This false nucleotide inhibits de novo purine synthesis (PRPP amidotransferase inhibition) or incorporates into RNA/DNA, causing chain termination or reading errors.[2]

-

Result: Cytotoxicity in rapidly dividing cells (similar to 6-Mercaptopurine).[1]

Toxicological Profile & Signaling Pathways[1][2]

Predicted Mechanism of Action

The following diagram illustrates the critical difference between the "Safe" Xanthine pathway and the "Toxic" Antimetabolite pathway predicted for this compound.

Figure 1: Predicted Metabolic Activation Pathway.[1] Unlike caffeine, alkyl-purines are often metabolized into toxic nucleotides via APRT, leading to cytotoxicity.[1][2]

Quantitative Toxicity Estimates (Read-Across)

| Endpoint | Analog Used | Value | Interpretation |

| LD50 (Oral, Mouse) | 6-Methylpurine | ~100-200 mg/kg | High Toxicity .[1] Potent antimetabolite.[7] |

| LD50 (Oral, Rat) | 2,6-Dimethylpyridine | 400 mg/kg | Moderate Toxicity (Structural baseline).[1][2] |

| Genotoxicity | 2-Aminopurine | Positive (AMES) | Base analog mutagen.[1] |

Handling & Storage Protocols

Engineering Controls

Do NOT handle this compound on an open bench.

-

Primary Containment: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[1]

-

Powder Handling: Use a static-free micro-spatula.[1] Weigh inside the containment device. If a balance is not available inside, weigh a closed vial and subtract tare weight.[2]

Personal Protective Equipment (PPE) Matrix

| Zone | Respiratory | Skin | Eye |

| Weighing/Solid | N95 or P100 Respirator | Double Nitrile Gloves (0.11mm min) | Safety Goggles |

| Solution (DMSO) | Surgical Mask | Nitrile Gloves | Safety Glasses |

| Spill Cleanup | P100 Half-Face Mask | Chem-Resistant Tyvek Sleeves | Goggles + Face Shield |

Experimental Workflow: Safe Solubilization

This workflow ensures zero exposure to dust, the most hazardous form of the compound.

Figure 2: Safe Solubilization Workflow designed to minimize inhalation risk of particulate matter.

Emergency Procedures

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2][4] Alert Medical Services —delayed pulmonary edema is possible with purine dusts.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may increase absorption).[1]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][4] Remove contact lenses.[5][6]

-

Ingestion: IMMEDIATELY call a Poison Center.[1] Do not induce vomiting unless instructed.

Spill Management

-

Evacuate the immediate area.

-

Don PPE: Double gloves, P100 respirator, goggles.[2]

-

Contain: Cover spill with a damp paper towel (to prevent dust generation).

-

Neutralize: Wipe with 10% Bleach solution (oxidizes the purine ring), followed by water.

-

Dispose: All waste into "Cytotoxic/Genotoxic Chemical Waste" bins.

References

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 6-Methylpurine (Analog Toxicity).[1] Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). Registration Dossier - Alkyl Pyridines and Purines (Read-Across Data).[1] Retrieved from [Link][1][2]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link][1][2]

-

Bendich, A., et al. "The metabolic fate of 2,6-diaminopurine."[2] Journal of Biological Chemistry, 1950.[2] (Foundational text on alkyl-purine metabolism and toxicity). Retrieved from [Link][1][2]

Sources

- 1. 1H-Purine-2,6-dione, 3,7-dihydro-8-(hydroxymethyl)-1,3-dimethyl- [webbook.nist.gov]

- 2. CN110799474A - Methods and compositions for improving plant traits - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity and Mechanism of Action of 8-Ethyl-1,3-dimethylxanthine (8-Ethyltheophylline)

The following technical guide details the biological activity and mechanism of action for 8-Ethyl-1,3-dimethylxanthine (also known as 8-Ethyltheophylline ).

Nomenclature & Identification Clarification

Note to Researchers: The specific chemical name "8-Ethyl-2,6-dimethyl-1H-purine" provided in the query is chemically ambiguous and likely refers to 8-Ethyl-1,3-dimethylxanthine (8-Ethyltheophylline).

-

Rationale: The term "2,6-dimethyl-1H-purine" implies a purine ring with methyl groups at carbons 2 and 6, a structure with negligible biological literature.[1] In contrast, 1,3-dimethylxanthine (Theophylline) is a biologically active scaffold where the carbonyl oxygens are at positions 2 and 6 (dione), and methyls are at nitrogens 1 and 3.[1]

-

Target Compound: This guide focuses on 8-Ethyltheophylline , a well-characterized adenosine receptor antagonist and phosphodiesterase inhibitor, assuming this is the intended bioactive molecule.[1]

Executive Summary

8-Ethyl-1,3-dimethylxanthine (8-Ethyltheophylline) is a synthetic derivative of theophylline (1,3-dimethylxanthine).[1] It functions primarily as a non-selective adenosine receptor antagonist and a weak non-selective phosphodiesterase (PDE) inhibitor .[1] By substituting an ethyl group at the C8 position of the xanthine scaffold, the molecule exhibits altered affinity and selectivity profiles compared to its parent compound, making it a valuable probe in pharmacological research for distinguishing between adenosine receptor subtypes (A1, A2A, A2B, A3) and studying downstream cAMP signaling pathways.[1]

Mechanism of Action (MOA)

Primary Mechanism: Adenosine Receptor Antagonism

8-Ethyltheophylline acts as a competitive antagonist at cell surface adenosine receptors (ARs), which are G-protein-coupled receptors (GPCRs).[1]

-

Target Receptors: It binds to A1 and A2A receptors with moderate affinity.[1]

-

A1 Receptor Blockade:

-

A2A Receptor Blockade:

Secondary Mechanism: Phosphodiesterase (PDE) Inhibition

At higher concentrations (typically micromolar to millimolar), 8-Ethyltheophylline inhibits cyclic nucleotide phosphodiesterases (PDEs).[1]

-

Enzymatic Target: PDEs are responsible for hydrolyzing cAMP and cGMP into their inactive 5'-monophosphate forms.[1]

-

Effect: Inhibition prevents breakdown, leading to elevated intracellular cAMP and cGMP levels.[1]

-

Downstream Consequence: Enhanced activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), mediating smooth muscle relaxation (bronchodilation) and vasodilation.[1]

Signal Transduction Pathway Visualization

The following diagram illustrates the dual mechanism of action impacting the cAMP signaling pathway.

Figure 1: Dual mechanism of 8-Ethyltheophylline involving Adenosine Receptor antagonism and PDE inhibition, converging on cAMP regulation.[1]

Biological Activity Profile

Structure-Activity Relationship (SAR)

The 8-ethyl substitution on the xanthine core is critical for its pharmacological profile:

-

Steric Bulk: The ethyl group at C8 increases lipophilicity compared to theophylline (8-H), improving membrane permeability.[1]

-

Receptor Selectivity: While 8-phenyl substitutions (e.g., 8-Phenyltheophylline) drastically increase A1 affinity, the smaller 8-ethyl group maintains a balanced, non-selective profile, making it a useful "general" antagonist control.[1]

-

Potency: Generally exhibits lower potency than 8-cycloalkyl derivatives (e.g., DPCPX) but sufficient activity for micromolar range studies.[1]

Physiological Effects

| System | Effect | Mechanism |

| Respiratory | Bronchodilation | PDE inhibition (smooth muscle relaxation) + A1 antagonism.[1] |

| CNS | Stimulation / Alertness | A1 receptor blockade (disinhibition of excitatory neurotransmission).[1] |

| Renal | Diuresis | A1 receptor blockade in the proximal tubule (inhibits Na+ reabsorption).[1] |

| Cardiovascular | Tachycardia / Vasodilation | A2A blockade (vascular) + PDE inhibition (cardiac muscle).[1] |

Experimental Protocols for Validation

Radioligand Binding Assay (In Vitro)

Objective: Determine the affinity (

Materials:

-

Source Tissue: Rat cerebral cortex membranes (rich in A1 receptors).[1]

-

Radioligand:

-DPCPX (A1 selective antagonist) or -

Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer; centrifuge at 48,000 x g for 20 min. Resuspend pellet.[1]

-

Incubation: In a 96-well plate, mix:

-

Equilibrium: Incubate at 25°C for 60-90 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

. Calculate

Functional cAMP Accumulation Assay

Objective: Verify functional antagonism of A2A receptors.

Protocol:

-

Cell Line: PC12 cells or CHO cells stably expressing human A2A receptors.[1]

-

Pre-treatment: Incubate cells with Adenosine Deaminase (ADA) (1 U/mL) for 30 min to remove endogenous adenosine.[1]

-

Challenge: Treat cells with:

-

Measurement: Lyse cells after 15 min. Quantify cAMP using a FRET-based or ELISA immunoassay kit.[1]

-

Result: 8-Ethyltheophylline should dose-dependently shift the agonist concentration-response curve to the right (Schild analysis).

References

-

Daly, J. W., et al. "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor."[1] Journal of Medicinal Chemistry, 1986.[1] Link[1]

-

Müller, C. E., & Jacobson, K. A. "Xanthines as adenosine receptor antagonists."[1] Handbook of Experimental Pharmacology, 2011.[1] Link[1]

-

Fredholm, B. B., et al. "International Union of Basic and Clinical Pharmacology.[1] LXXXI. Nomenclature and classification of adenosine receptors." Pharmacological Reviews, 2011.[1] Link

-

PubChem Compound Summary. "8-Ethyltheophylline."[1] National Center for Biotechnology Information.[1] Link[1]

-

Bruns, R. F., et al. "Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-phenylxanthine."[1] Proceedings of the National Academy of Sciences, 1980.[1] Link[1]

Sources

Pharmacological Profiling and Synthesis of 2,6-Dimethyl-8-Ethyl Substituted Purines: A Technical Guide for Adenosine Receptor Modulation

Executive Summary

The purine scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for modulating purinergic signaling. Within this domain, 2,6-dimethyl-8-ethyl substituted purines —including their 1-deaza and tricyclic imidazo-fused derivatives—have emerged as highly potent and selective antagonists for adenosine receptors (ARs).

This technical whitepaper synthesizes current literature to provide an in-depth analysis of the structure-activity relationships (SAR), mechanistic causality, and experimental validation protocols for these specific purine derivatives. By dissecting the steric and electronic contributions of the 2,6-dimethyl and 8-ethyl groups, this guide equips drug development professionals with the actionable intelligence required to design next-generation therapeutics for neurodegenerative diseases, asthma, and oncology[1].

Mechanistic Rationale: The Causality of Substitution

The pharmacological behavior of a purine derivative is dictated by its spatial orientation within the orthosteric binding pocket of the G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3). The specific substitution pattern of 2,6-dimethyl and 8-ethyl is not arbitrary; it is a highly engineered approach to receptor selectivity.

The Role of 2,6-Dimethyl Substitution

Methylation at the C2 and C6 positions of the purine (or 1-deazapurine) ring serves two primary functions:

-

Metabolic Stability: It sterically hinders enzymatic degradation by adenosine deaminases, significantly increasing the compound's half-life in vivo.

-

Hydrophobic Anchoring: The dual methyl groups increase the overall lipophilicity of the scaffold, allowing it to anchor deeply into the hydrophobic sub-pockets formed by transmembrane (TM) domains 3 and 6 of the A1 and A3 receptors[2].

The Role of the 8-Ethyl Group

The C8 position is the critical "selectivity switch" for AR antagonists.

-

Steric Tuning: Bulky groups (e.g., cyclopentyl in DPCPX) strongly drive A1 selectivity. However, a smaller, flexible 8-ethyl group provides a nuanced fit.

-

Receptor-Specific Effects: In 1-deazapurine scaffolds, the 8-ethyl group maintains sub-nanomolar affinity for the A1 receptor[2]. Conversely, when the purine is fused into a tricyclic system (e.g., imidazo[2,1-i]purin-5-ones), the 8-ethyl group perfectly complements the binding cleft of the A3 receptor , driving affinities down to the low nanomolar range while maintaining high selectivity against A1 and A2A subtypes[3][4].

Figure 1: Mechanism of action for 2,6-dimethyl-8-ethyl purines acting as Gi/o-coupled AR antagonists.

Structure-Activity Relationship (SAR) Data

To understand the translational value of these substitutions, we must evaluate their binding kinetics. The table below consolidates quantitative data across different 8-ethyl substituted purine and deazapurine classes, demonstrating how minor scaffold alterations shift target selectivity.

| Compound Scaffold | Specific Derivative | Primary Target | Binding Affinity ( | Selectivity Profile |

| 1-Deazapurine | 2,6-dimethyl-8-ethyl-1-deazapurine | A1 AR | Sub-nanomolar | High A1 selectivity over A2A/A3[2] |

| Imidazo[2,1-i]purinone | (S)-1,4-dimethyl-8-ethyl-2-styryl... | A2A AR | 424 nM | Selective vs A1/A3; Low vs A2B[3] |

| Imidazo[2,1-i]purinone | (R)-4-methyl-8-ethyl-2-phenyl... | A3 AR | 2.3 nM | High A3 selectivity vs all ARs[3] |

| Pyrido[2,1-f]purinedione | 8-ethyl substituted analogs (e.g., PSB-11) | A3 AR | 0.38 - 108 nM | Variable residence times (2 - 391 min)[4] |

Data Synthesis: The transition from a bicyclic 1-deazapurine to a tricyclic imidazopurinone shifts the 8-ethyl group's spatial geometry, effectively switching the molecule from an A1-dominant antagonist to a highly potent A3-dominant antagonist[3].

Experimental Workflows & Protocols

Ensuring scientific integrity requires protocols that are inherently self-validating. The following methodologies detail the synthesis and pharmacological screening of these compounds, emphasizing the causality behind each procedural step.

Protocol 1: Chemical Synthesis of 2,6-Dimethyl-8-Ethyl-1-Deazapurines

Objective: Synthesize the core bicyclic scaffold while preventing unwanted N-alkylation.

-

Precursor Condensation: React 2,6-dimethylpyrimidine-4,5-diamine with propionic acid (the ethyl source for the C8 position) in the presence of a coupling agent (e.g., POCl3).

-

Causality: POCl3 acts as both a solvent and a dehydrating agent, driving the cyclization of the imidazole ring to form the deazapurine core.

-

-

Reflux & Cyclization: Heat the mixture to reflux (100°C) for 4-6 hours under an inert argon atmosphere.

-

Causality: The inert atmosphere prevents oxidative degradation of the diamine precursor at high temperatures.

-

-

Quenching & Extraction: Cool to room temperature and carefully quench with ice-cold saturated NaHCO3 until pH 7-8 is reached. Extract with ethyl acetate (3x).

-

Purification: Isolate the product using silica gel flash chromatography (Dichloromethane:Methanol, 95:5).

-

Self-Validation (QC): Verify the structure using

H-NMR. The 8-ethyl group must present as a distinct triplet (CH3) around

Protocol 2: Radioligand Binding Assay for A3 Receptor Affinity

Objective: Determine the

-

Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human A3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

-

Radioligand Selection: Use

PSB-11 (an 8-ethyl-substituted tricyclic purine) at a concentration of 1 nM.-

Causality:

PSB-11 is chosen over generic ligands because of its exceptional specificity for the A3 receptor, eliminating background noise from endogenous A1/A2A receptors[4].

-

-

Incubation: Combine 50

g of membrane protein,-

Self-Validation Control: Define non-specific binding (NSB) by adding 10

M of unlabeled CPA (N6-cyclopentyladenosine).

-

-

Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).

-

Causality: Polyethylenimine reduces non-specific binding of the highly lipophilic purine ligands to the glass fibers.

-

-

Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and measure radioactivity using a Liquid Scintillation Counter (LSC). Calculate

using the Cheng-Prusoff equation.

Figure 2: High-throughput radioligand binding workflow for evaluating purine AR antagonists.

Conclusion & Therapeutic Perspectives

The strategic incorporation of 2,6-dimethyl and 8-ethyl substituents into purine, deazapurine, and imidazopurinone scaffolds represents a masterclass in rational drug design. By fine-tuning the steric bulk and lipophilicity at these specific vectors, researchers can selectively target the A1 receptor (implicated in cardiovascular and renal regulation) or the A3 receptor (a prime target for glaucoma, rheumatoid arthritis, and oncology)[1][5]. Future development in this chemical space will likely focus on optimizing the target residence time (kinetic profiling) to achieve insurmountable antagonism for prolonged therapeutic efficacy[4].

References

-

2,6,8-Trisubstituted 1-Deazapurines as Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Introduction to Adenosine Receptors as Therapeutic Targets Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

-

Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Purine Derivatives as Ligands for A3 Adenosine Receptors Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

-

Structure–Affinity Relationships and Structure–Kinetics Relationships of Pyrido[2,1-f]purine-2,4-dione Derivatives as Human Adenosine A3 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

An In-Depth Technical Guide to the Metabolic Stability Predictions for 8-Ethyl-2,6-dimethyl-1H-purine

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate to toxic levels. For researchers, scientists, and drug development professionals, an early and accurate assessment of metabolic stability is therefore not just advantageous, but essential.

This guide provides a comprehensive technical overview of the methodologies used to predict the metabolic stability of 8-Ethyl-2,6-dimethyl-1H-purine, a substituted purine with potential pharmacological applications. The purine scaffold is a ubiquitous motif in biologically active molecules, and understanding the metabolic fate of its analogs is crucial for designing effective and safe therapeutics. We will delve into both established in vitro experimental protocols and complementary in silico predictive approaches, offering not just procedural steps but also the underlying scientific rationale to empower informed decision-making in your research.

Predicted Metabolic Pathways of 8-Ethyl-2,6-dimethyl-1H-purine

The metabolic fate of 8-Ethyl-2,6-dimethyl-1H-purine is primarily governed by the enzymatic machinery of the liver, particularly the cytochrome P450 (CYP) superfamily of enzymes.[1] Based on the structure of the molecule and known metabolic pathways of similar substituted purines like caffeine and theophylline, we can predict several key biotransformation routes.[2] The primary sites susceptible to metabolic modification are the ethyl group at the 8-position and the methyl groups at the 2- and 6-positions.

The most probable metabolic pathways include:

-

Oxidation of the 8-Ethyl Group: The ethyl group is a prime target for hydroxylation, a common reaction catalyzed by CYP enzymes. This can occur at the α-carbon to form a secondary alcohol, or at the β-carbon to form a primary alcohol. Further oxidation could lead to the formation of a ketone or a carboxylic acid.

-

N-Demethylation: The methyl groups attached to the purine ring nitrogens are susceptible to N-demethylation, another hallmark of CYP-mediated metabolism.[2] This would result in the formation of the corresponding desmethyl metabolites.

-

Hydroxylation of the Purine Ring: While less common for the purine core itself, hydroxylation at available positions on the purine ring system cannot be entirely ruled out.

Below is a diagram illustrating the predicted primary metabolic pathways for 8-Ethyl-2,6-dimethyl-1H-purine.

Caption: Predicted primary metabolic pathways of 8-Ethyl-2,6-dimethyl-1H-purine.

In Vitro Metabolic Stability Assays: Experimental Protocols

In vitro assays using liver-derived subcellular fractions or intact cells are the gold standard for assessing metabolic stability in the early stages of drug discovery.[3] These assays provide quantitative data on the rate of disappearance of the parent compound, from which key parameters like half-life (t½) and intrinsic clearance (CLint) can be derived.

Liver Microsomal Stability Assay

This assay primarily evaluates phase I metabolism, which is largely mediated by CYP enzymes located in the endoplasmic reticulum of hepatocytes.

Protocol:

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of 8-Ethyl-2,6-dimethyl-1H-purine in a suitable organic solvent (e.g., DMSO).

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Liver Microsomes: Thaw pooled human liver microsomes on ice immediately before use. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

-

NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

The "0-minute" time point represents the initial concentration before significant metabolism has occurred.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point using a calibration curve.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

-

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolic stability, including both phase I and phase II (conjugation) reactions.

Protocol:

-

Preparation of Hepatocytes:

-

Thaw cryopreserved human hepatocytes according to the supplier's protocol.

-

Determine cell viability and adjust the cell density to 1 x 10^6 viable cells/mL in pre-warmed incubation medium (e.g., Williams' Medium E).

-

-

Incubation:

-

Add the hepatocyte suspension to a 24-well plate.

-

Add the test compound (8-Ethyl-2,6-dimethyl-1H-purine) to a final concentration of 1 µM.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2, with continuous gentle shaking.

-

-

Time Points and Quenching:

-

At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the cell suspension.

-

Immediately quench the metabolic activity by adding three volumes of ice-cold methanol containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the samples and centrifuge to pellet cell debris.

-

Analyze the supernatant by LC-MS/MS.

-

-

Data Analysis:

-

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed as µL/min/10^6 cells.

-

In Silico Metabolic Stability Prediction

Computational, or in silico, models offer a rapid and cost-effective means of predicting metabolic stability, complementing experimental data and guiding the design of more stable analogs. These tools utilize various algorithms, including machine learning and rule-based systems, to predict the likelihood of a compound being metabolized by specific CYP enzymes and to identify the most probable sites of metabolism.

Several commercial and academic software packages are available for this purpose. These programs typically analyze the 2D or 3D structure of the molecule and, based on large datasets of known metabolic transformations, predict its metabolic fate. For 8-Ethyl-2,6-dimethyl-1H-purine, these tools would likely highlight the ethyl and methyl groups as the primary sites of metabolic attack, consistent with our predictions.

Key In Silico Approaches:

-

Site of Metabolism (SOM) Prediction: Identifies the specific atoms or functional groups on a molecule that are most likely to be metabolized.

-

CYP Inhibition Prediction: Predicts whether a compound is likely to inhibit specific CYP isoforms, which is crucial for assessing the potential for drug-drug interactions.

-

Metabolic Stability Classification: Categorizes compounds as having high, medium, or low metabolic stability based on their structural features.

Caption: A generalized workflow for in silico metabolic stability prediction.

Data Presentation and Interpretation

The quantitative data generated from the in vitro assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Metabolic Stability Data for 8-Ethyl-2,6-dimethyl-1H-purine

| Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint) | Predicted Metabolic Stability |

| Human Liver Microsomes | 25 | 27.7 µL/min/mg protein | Moderate |

| Human Hepatocytes | 45 | 15.4 µL/min/10⁶ cells | Moderate |

Interpretation of Results:

The hypothetical data in Table 1 suggest that 8-Ethyl-2,6-dimethyl-1H-purine has moderate metabolic stability. The shorter half-life in microsomes compared to hepatocytes could indicate that phase I metabolism is the primary clearance pathway, with phase II metabolism playing a less significant role. These results would guide further optimization efforts, perhaps by modifying the ethyl or methyl groups to reduce their susceptibility to CYP-mediated metabolism.

Conclusion

The prediction of metabolic stability is a multifaceted discipline that integrates experimental in vitro data with computational in silico modeling. For a novel compound like 8-Ethyl-2,6-dimethyl-1H-purine, a systematic approach as outlined in this guide is essential for characterizing its pharmacokinetic potential. By understanding the likely metabolic pathways and quantifying its rate of degradation in relevant biological systems, researchers can make informed decisions to advance the most promising candidates in the drug discovery pipeline, ultimately increasing the likelihood of developing safe and effective medicines.

References

-

M. A. G. M. Yashphe, G. G. M. N. D. S. Y. M. A. S. (2009). Two distinct pathways for metabolism of theophylline and caffeine are coexpressed in Pseudomonas putida CBB5. Applied and Environmental Microbiology, 75(14), 4686–4694. Retrieved from [Link]

-

Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

-

Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. Retrieved from [Link]

-

Wambaugh, J. F., et al. (2022). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Journal of Exposure Science & Environmental Epidemiology, 32(4), 549–562. Retrieved from [Link]

-

Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Retrieved from [Link]

-

Friendly, G. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Medium. Retrieved from [Link]

-

Souckova, O., et al. (2022). Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. International Journal of Molecular Sciences, 23(23), 15202. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

-

Charman, S. A., et al. (2014). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Infectious Diseases, 2(1), 46–56. Retrieved from [Link]

-

Parker, W. B., et al. (1998). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Biochemical Pharmacology, 55(10), 1673–1681. Retrieved from [Link]

-

Judson, R. S., et al. (2022). Comparing the performance and coverage of selected in silico (liver) metabolism tools relative to reported studies in the literature to inform analogue selection in read-across: A case study. Computational Toxicology, 22, 100223. Retrieved from [Link]

-

Simulations Plus. (n.d.). In Silico Metabolite Prediction Using Artificial Neural Network Ensembles. Retrieved from [Link]

-

Davydov, D. R., et al. (2013). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 288(34), 24687–24700. Retrieved from [Link]

-

Springer Nature. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Retrieved from [Link]

-

Centre for Drug Research. (2014, October 28). Predictive/in Silico ADME. Retrieved from [Link]

-

Arnaud, M. J. (1984). A study of the metabolism of theobromine, theophylline, and caffeine in man. The American Journal of Clinical Nutrition, 39(6), 1013–1023. Retrieved from [Link]

-

Daly, J. W., et al. (1985). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. Biochemical Pharmacology, 34(19), 3449–3454. Retrieved from [Link]

-

Sédí, J., et al. (1989). Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents. Advances in Enzyme Regulation, 28, 125–144. Retrieved from [Link]

-

Duggan, D. E., et al. (1975). 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans. The Journal of Clinical Investigation, 56(3), 646–654. Retrieved from [Link]

-

An, S., et al. (2012). A New View into the Regulation of Purine Metabolism – The Purinosome. Journal of Nucleic Acids, 2012, 890930. Retrieved from [Link]

-

LCGC International. (2022, April 15). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

Jones, B. R., & Knaack, J. S. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology, 965, 151–160. Retrieved from [Link]

-

Cronin, M. T. D., et al. (2023). Making in silico predictive models for toxicology FAIR. Computational Toxicology, 26, 100275. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

Zampieri, M., et al. (2024). Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer. International Journal of Molecular Sciences, 25(12), 6699. Retrieved from [Link]

-

Daly, J. W., et al. (1986). Activities of caffeine, theophylline, and enprofylline analogs as tracheal relaxants. The Journal of Pharmacology and Experimental Therapeutics, 236(3), 569–574. Retrieved from [Link]

-

BioMagResBank. (n.d.). List of Metabolic Pathways. Retrieved from [Link]

-

PharmGKB. (n.d.). Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. Retrieved from [Link]

-

Wikipedia. (n.d.). Metabolic pathway. Retrieved from [Link]

-

Rodwell, V. W., et al. (2018). Harper's Illustrated Biochemistry (31st ed.). McGraw Hill. Retrieved from [Link]

-

Guo, L., et al. (2022). Study of the roles of cytochrome P450 (CYPs) in the metabolism and cytotoxicity of perhexiline. Archives of Toxicology, 96(12), 3219–3231. Retrieved from [Link]

-

Turi, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8798. Retrieved from [Link]

-

Clinical Learning. (2025, March 23). 2. Antimetabolites: Purine Analogs: Pharmacology Video Lectures [Video]. YouTube. Retrieved from [Link]

-

Choi, O. H., et al. (1988). Caffeine and theophylline analogues: Correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. Life Sciences, 43(5), 387–398. Retrieved from [Link]

-

Blair, D. G., & Hall, A. D. (1965). The metabolism of 2,6-diaminopurine by diaminopurine-sensitive and diaminopurine-resistant L-strain mouse fibroblasts. Canadian Journal of Biochemistry, 43(11), 1857–1878. Retrieved from [Link]

-

Creek, M. J., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Infectious Diseases, 7(7), 1878–1888. Retrieved from [Link]

-

Tatibana, M., & Yoshikawa, H. (1962). Formation of 2-azaadenine and 2, 6-diaminopurine analogues of adenosine triphosphate in human erythrocytes. Biochimica et Biophysica Acta, 57, 613–615. Retrieved from [Link]

Sources

- 1. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two distinct pathways for metabolism of theophylline and caffeine are coexpressed in Pseudomonas putida CBB5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Microwave-Assisted Synthesis of 8-Ethyl-2,6-dimethyl-1H-purine: A High-Speed, Efficient Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 8-Ethyl-2,6-dimethyl-1H-purine, a substituted purine of interest in medicinal chemistry. Traditional methods for synthesizing purine derivatives often involve lengthy reaction times and harsh conditions. This guide details a microwave-assisted organic synthesis (MAOS) approach that dramatically accelerates the reaction, leading to higher yields and purity.[1][2][3] The protocol leverages the principles of the Traube purine synthesis, demonstrating the cyclization of a diaminopyrimidine precursor with a carboxylic acid under controlled microwave irradiation.[4][5] We provide a step-by-step methodology, from reagent handling to product characterization, alongside expert insights into the causality of experimental choices and troubleshooting. This document is intended to enable researchers and drug development professionals to rapidly synthesize purine analogues for screening and lead optimization programs.[6]

Introduction: The Power of Microwave Synthesis in Heterocyclic Chemistry

Purines are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and approved drugs.[7] However, their multi-step synthesis can be a bottleneck in the drug discovery process.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a solution to this challenge. Unlike conventional heating which transfers energy indirectly through vessel walls, microwave irradiation directly heats the reactants and solvents on a molecular level.[1][8] This direct energy transfer leads to rapid, uniform heating and allows for temperatures to be reached that are far above the solvent's boiling point in sealed vessels, a phenomenon known as superheating.[8][9]

The primary advantages of this approach include:

-

Dramatically Reduced Reaction Times: Syntheses that take hours or days with conventional heating can often be completed in minutes.[2][3]

-

Increased Yields and Purity: Rapid heating can minimize the formation of by-products, simplifying purification and improving overall yield.[3][9]

-

Enhanced Reproducibility: Precise software control over temperature and pressure ensures high reaction fidelity.[3]

-

Greener Chemistry: The efficiency of microwave heating often reduces energy consumption and can decrease the need for large volumes of hazardous solvents.[1][3][10]

This protocol applies these principles to the efficient construction of the 8-Ethyl-2,6-dimethyl-1H-purine core.

Reaction Principle and Mechanism

The synthesis is based on the Traube method, which involves constructing the imidazole ring of the purine onto a pre-existing pyrimidine ring.[4][5] In this specific application, 2,6-Dimethyl-4,5-diaminopyrimidine is condensed with propanoic acid.

The reaction proceeds in two key stages under microwave irradiation:

-

Amide Formation: One of the amino groups of the diaminopyrimidine (typically the more nucleophilic one at the 5-position) attacks the carbonyl carbon of propanoic acid, forming an N-(4-amino-2,6-dimethylpyrimidin-5-yl)propanamide intermediate after dehydration.

-

Cyclization and Dehydration: The second amino group then undergoes an intramolecular cyclization by attacking the amide carbonyl. A final dehydration step, driven by the high temperature, results in the formation of the aromatic imidazole ring, yielding the final purine product.

The use of microwave energy significantly accelerates both the initial condensation and the final, often rate-limiting, cyclization step.[11][12]

Caption: Reaction mechanism for the microwave-assisted synthesis of 8-Ethyl-2,6-dimethyl-1H-purine.

Materials and Experimental Protocol

This protocol is designed for a standard laboratory-scale microwave synthesizer. All operations should be performed in a well-ventilated fume hood.

Reagents and Equipment

| Item | Specification | Supplier Example | Purpose |

| Reagents | |||

| 2,6-Dimethyl-4,5-diaminopyrimidine | 98% Purity | Sigma-Aldrich | Starting Material |

| Propanoic Acid | ≥99.5% Purity | Fisher Scientific | C8-Ethyl Source & Reagent |

| Polyphosphoric Acid (PPA) | 115% | Acros Organics | Catalyst & Dehydrating Agent |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | Neutralization |

| Brine | Saturated NaCl Solution | Lab Prepared | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | EMD Millipore | Drying Agent |

| Silica Gel | 230-400 mesh | Sorbent Technologies | Stationary Phase (Chromatography) |

| Equipment | |||

| Microwave Synthesizer | e.g., Anton Paar Monowave, CEM Discover | - | Reaction Vessel |

| 10 mL Microwave Process Vial | Borosilicate Glass | - | Reaction Vessel |

| Magnetic Stir Bar | Teflon Coated | - | Stirring |

| Rotary Evaporator | - | - | Solvent Removal |

| Glass Funnel & Filter Paper | - | - | Filtration |

| Separatory Funnel | 250 mL | - | Liquid-Liquid Extraction |

| Glass Chromatography Column | - | - | Purification |

Step-by-Step Synthesis Protocol

-

Vial Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.

-

Adding Reagents: To the vial, add 2,6-Dimethyl-4,5-diaminopyrimidine (e.g., 304 mg, 2.0 mmol, 1.0 equiv).

-

Adding Acid/Catalyst: Carefully add propanoic acid (0.30 mL, 4.0 mmol, 2.0 equiv) followed by polyphosphoric acid (approx. 1.5 g). Causality Note: Polyphosphoric acid acts as both a solvent and a powerful dehydrating agent, facilitating the cyclization step which involves the elimination of two molecules of water.

-

Sealing the Vial: Securely cap the vial with a septum cap.

-

Microwave Irradiation:

-

Place the vial into the cavity of the microwave synthesizer.

-

Set the reaction parameters:

-

Temperature: 180°C (use ramp-to-temperature setting)

-

Hold Time: 20 minutes

-

Stirring: High

-

Power: Variable (instrument will adjust to maintain temperature)

-

-

Run the program. Monitor the internal pressure to ensure it remains within the safe operating limits of the vial (typically <20 bar).

-

-

Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's compressed air cooling system before carefully venting and opening.

Work-up and Purification

-

Quenching: Carefully pour the viscous reaction mixture into a beaker containing crushed ice (approx. 50 g).

-

Neutralization: Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise with stirring until the effervescence ceases and the pH is ~8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Causality Note: The purine product is significantly more soluble in the organic ethyl acetate layer than in the aqueous layer, especially after neutralization.

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Concentration: Remove the solvent using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to afford the pure 8-Ethyl-2,6-dimethyl-1H-purine.

Experimental Workflow Visualization

Caption: Overall experimental workflow from reagent preparation to final product characterization.

Characterization and Expected Results

The identity and purity of the final product must be confirmed using standard analytical techniques.

| Analysis Technique | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.5 (br s, 1H, NH), 2.95 (q, 2H, -CH₂CH₃), 2.70 (s, 3H, -CH₃), 2.65 (s, 3H, -CH₃), 1.40 (t, 3H, -CH₂CH₃). Note: Chemical shifts are predictive and may vary. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160.5, 155.0, 152.0, 148.0, 118.0, 25.0, 22.0, 17.0, 12.0. Note: Chemical shifts are predictive. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺: m/z 179.13. |

| HPLC | Purity: >95% (e.g., C18 column, MeCN/H₂O gradient, UV detection at 254 nm). |

| Appearance | White to off-white solid. |

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Yield | Incomplete reaction due to insufficient temperature or time. | Increase reaction hold time to 30 minutes or temperature to 190°C. Ensure effective stirring. |

| Ineffective dehydration. | Ensure the polyphosphoric acid used is fresh and has not absorbed atmospheric moisture. | |

| Dark, Tar-like Crude Product | Decomposition at high temperature. | Reduce the reaction temperature to 170°C and slightly increase the hold time. |

| Difficult Purification | Co-elution of starting material or by-products. | Adjust the polarity of the chromatography eluent. A shallower gradient (e.g., starting with 100% DCM and slowly adding MeOH) may improve separation. |

| Reaction Does Not Reach Set Temperature | Insufficient microwave absorption. | If the reaction volume is very small, a high-absorbing, inert co-solvent like NMP or DMF can be added as a "heat sink," although this will require removal during work-up. |

Conclusion

This application note details a robust and highly efficient protocol for the synthesis of 8-Ethyl-2,6-dimethyl-1H-purine using microwave-assisted chemistry. By significantly reducing reaction times from hours to minutes and improving yields, this method provides a valuable tool for researchers in medicinal chemistry and drug discovery.[3][6] The protocol's reliability, coupled with the provided troubleshooting guide, empowers scientists to rapidly access novel purine derivatives for further biological evaluation.

References

- Microwave-Assisted Synthesis in Drug Development. EPCP.

- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.

- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. PubMed.

- Stadler, A., & Kappe, C. O. (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry, 2, 20.

- Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.

- Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.

- Lin, Y., et al. (2008). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. Tetrahedron Letters, 49(45), 6434-6436.

- Microwave-assisted ring closure reactions: synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Sigma-Aldrich.